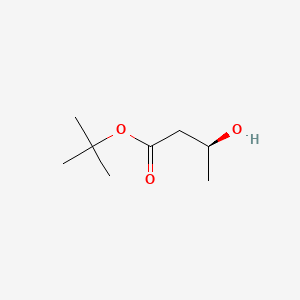

(S)-tert-butyl 3-hydroxybutanoate

Beschreibung

Chiral Center Analysis and Absolute Configuration Determination

The molecular structure of (S)-tert-butyl 3-hydroxybutanoate contains a single stereogenic center located at the carbon-3 position of the butanoate chain. The absolute configuration follows the (S)-designation according to Cahn-Ingold-Prelog priority rules, where the hydroxyl group occupies the priority position in the three-dimensional arrangement around the chiral carbon atom. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl (3S)-3-hydroxybutanoate, which precisely defines the stereochemical arrangement.

The stereochemical integrity of the (S)-enantiomer can be determined through the InChI identifier InChI=1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m0/s1, which encodes the specific three-dimensional configuration. The corresponding InChIKey PKPVFILAHLKSNJ-LURJTMIESA-N provides a unique digital fingerprint for this particular stereoisomer. The SMILES notation CC@@HO clearly indicates the (S)-configuration through the stereochemical descriptor notation.

The chiral center exhibits specific optical rotation properties that distinguish it from its (R)-counterpart. The compound is designated as (S)-(+)-tert-butyl 3-hydroxybutanoate, indicating a positive optical rotation. This optical activity provides a practical method for enantiomeric purity determination and absolute configuration confirmation through polarimetric analysis.

Conformational Studies via Computational Chemistry

Computational chemistry investigations of this compound reveal important conformational preferences that influence its physicochemical properties. The molecule adopts preferential conformations that minimize steric interactions between the bulky tert-butyl ester group and the hydroxyl-substituted carbon chain. The tert-butyl group exhibits characteristic tetrahedral geometry with C-C-C bond angles approaching 109.5 degrees, while the ester linkage maintains planarity consistent with sp2 hybridization at the carbonyl carbon.

Quantum mechanical calculations demonstrate that the hydroxyl group can participate in intramolecular hydrogen bonding interactions with the ester carbonyl oxygen, stabilizing specific conformational arrangements. The rotational barriers around the C-C bonds in the butanoate chain are influenced by both steric factors and electronic effects from the hydroxyl substituent. The tert-butyl ester moiety provides significant conformational rigidity compared to smaller alkyl esters, restricting rotation around the ester C-O bond.

Density functional theory calculations reveal that the most stable conformations position the hydroxyl group in arrangements that maximize favorable electrostatic interactions while minimizing steric clashes. The conformational landscape shows distinct energy minima corresponding to different rotamer states around the central C-C bonds, with energy barriers typically ranging from 10-15 kcal/mol for rotation around bonds adjacent to the chiral center.

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPVFILAHLKSNJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436219 | |

| Record name | tert-Butyl (3S)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82578-45-8 | |

| Record name | tert-Butyl (3S)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-hydroxybutanoate typically involves the esterification of (S)-3-hydroxybutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve biocatalytic methods using enzymes or microorganisms. For instance, the asymmetric reduction of ethyl acetoacetate using baker’s yeast can yield (S)-3-hydroxybutanoic acid, which can then be esterified with tert-butyl alcohol to produce the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-butyl 3-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.

Major Products Formed

Oxidation: The major product is tert-butyl 3-oxobutanoate.

Reduction: The major product is tert-butyl 3-hydroxybutanol.

Substitution: The major products depend on the substituent introduced, such as tert-butyl 3-chlorobutanoate when using thionyl chloride.

Wissenschaftliche Forschungsanwendungen

(S)-tert-butyl 3-hydroxybutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the production of pharmaceuticals, including drugs for treating metabolic disorders.

Industry: It is used in the manufacture of polymers and other industrial chemicals .

Wirkmechanismus

The mechanism of action of (S)-tert-butyl 3-hydroxybutanoate involves its conversion to active metabolites in biological systems. For example, in metabolic pathways, it can be converted to 3-hydroxybutyrate, which is a key intermediate in the metabolism of fatty acids and ketone bodies. This conversion is catalyzed by enzymes such as 3-hydroxybutyrate dehydrogenase .

Vergleich Mit ähnlichen Verbindungen

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it an essential intermediate in the synthesis of numerous bioactive and industrially relevant compounds.

Biologische Aktivität

(S)-tert-butyl 3-hydroxybutanoate, also known as (S)-TBHB, is an organic compound with the molecular formula C₈H₁₆O₃ and a molecular weight of approximately 160.21 g/mol. This compound is classified as a chiral building block due to its stereocenter, which allows for the synthesis of various biologically active compounds. Its unique properties and interactions with biological systems make it a subject of significant interest in pharmacology and biochemistry.

Chemical Structure and Properties

(S)-TBHB is an ester formed from 3-hydroxybutanoic acid and tert-butanol. The presence of the hydroxyl group and the tert-butyl group contributes to its reactivity and potential biological activity. The compound exists in two enantiomeric forms, (S) and (R), with the (S)-enantiomer being particularly noted for its biological significance.

1. Antiviral Properties

Research indicates that (S)-TBHB can be utilized in the synthesis of nucleoside analogs, which have demonstrated antiviral properties. These analogs can inhibit viral replication, making (S)-TBHB a potential candidate for developing antiviral therapies.

2. Metabolic Interactions

(S)-TBHB has been identified as a fatty acid derivative that plays a role in energy metabolism. It is found in the mitochondrial matrix, suggesting involvement in metabolic pathways related to fatty acid synthesis and degradation. Studies have shown that it may influence metabolic pathways by interacting with various enzymes, enhancing its pharmacological potential .

3. Antimicrobial Activity

The compound exhibits antimicrobial properties, which could be leveraged for therapeutic applications. Its effectiveness against certain pathogens suggests a broader potential for use in developing new antimicrobial agents.

Case Studies

-

Enzyme Interaction Studies :

A study published in Applied Microbiology and Biotechnology investigated the interaction of (S)-TBHB with lipase enzymes. The findings revealed that (S)-TBHB could serve as a substrate to study enzyme specificity, providing insights into its biological functions and potential industrial applications. -

Metabolic Pathway Analysis :

Research has highlighted the role of (S)-TBHB in metabolic processes, particularly its interaction with enzymes involved in fatty acid metabolism. This interaction suggests that (S)-TBHB may act as an enolate anion, influencing biochemical pathways related to energy production and storage .

Comparative Analysis

To better understand the unique properties of (S)-TBHB, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-tert-butyl 3-hydroxybutanoate | C₈H₁₆O₃ | Enantiomer with different biological activity |

| tert-butyl acetoacetate | C₈H₁₄O₃ | Precursor for asymmetric synthesis |

| ethyl 3-hydroxybutanoate | C₇H₁₄O₃ | Similar structure but different alkoxy group |

(S)-TBHB is unique due to its specific stereochemistry, which significantly influences its biological activity compared to its structural analogs.

Q & A

Q. What are the optimal synthetic routes for (S)-tert-butyl 3-hydroxybutanoate to achieve high enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective esterification of 3-hydroxybutanoic acid with tert-butanol. Key factors include:

- Catalyst Selection : Enzymatic catalysts (e.g., lipases) or chiral Lewis acids can enhance enantioselectivity .

- Reaction Conditions : Low temperatures (0–5°C) minimize racemization, while anhydrous solvents (e.g., THF or dichloromethane) prevent hydrolysis .

- Purification : Use chiral column chromatography or recrystallization to isolate the (S)-enantiomer. GC/MS or chiral HPLC validates purity (>98% ee) .

Q. Which analytical techniques are recommended to confirm the structural integrity and purity of this compound?

- Methodological Answer :

- GC/MS : Detects volatile impurities and quantifies ester content .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

- NMR Spectroscopy : H and C NMR confirm the tert-butyl group (δ 1.2–1.4 ppm for H) and hydroxybutanoate backbone .

- Polarimetry : Measures optical rotation ([α]) to verify stereochemical consistency .

Q. How should this compound be stored to maintain stability during long-term research?

- Methodological Answer :

- Storage Conditions : Store in airtight containers at 2–8°C in a dry, dark environment to prevent hydrolysis or oxidation .

- Handling Precautions : Use nitrogen purging to exclude moisture and avoid contact with strong acids/bases .

Advanced Research Questions

Q. How does the tert-butyl group influence the steric and electronic properties of this compound in catalytic reactions?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the ester carbonyl, favoring selective reactions (e.g., asymmetric alkylation) .

- Electronic Effects : Electron-donating tert-butyl groups stabilize transition states in SN2 reactions, as shown in comparative studies with methyl or ethyl esters .

- Experimental Validation : Kinetic isotope effects (KIEs) and DFT calculations quantify steric contributions .

Q. What strategies resolve contradictions in reported yields when using this compound as a chiral synthon?

- Methodological Answer :

- Reaction Optimization : Adjust stoichiometry (e.g., excess tert-butanol) and monitor reaction progress via TLC .

- Byproduct Analysis : Identify side products (e.g., diastereomers or hydrolyzed acids) using LC-MS and adjust pH or solvent polarity .

- Scale-Up Considerations : Maintain consistent stirring rates and temperature gradients to ensure reproducibility .

Q. How can researchers mitigate racemization during the derivatization of this compound in multi-step syntheses?

- Methodological Answer :

- Protection of Hydroxy Group : Temporarily convert the hydroxyl to a silyl ether (e.g., TBSCl) to prevent unwanted inversion .

- Low-Temperature Reactions : Perform acylations or alkylations below -10°C to suppress racemization .

- In Situ Monitoring : Use circular dichroism (CD) spectroscopy to detect early-stage stereochemical changes .

Q. What role does this compound play in the synthesis of bioactive molecules, and how is its stereochemistry preserved?

- Methodological Answer :

- Pharmaceutical Intermediates : Serves as a precursor to β-lactam antibiotics or kinase inhibitors. For example, it is used in tert-butyl carbamate protections for amine-containing drugs .

- Stereochemical Preservation : Enzymatic resolution (e.g., Candida antarctica lipase) ensures retention of (S)-configuration during coupling reactions .

Data Contradiction and Troubleshooting

Q. Why do discrepancies arise in the reported melting points and densities of this compound across studies?

- Methodological Answer :

- Purity Variability : Differences in purification methods (e.g., column chromatography vs. distillation) affect physical properties .

- Hygroscopicity : Moisture absorption during handling can alter observed melting points. Use Karl Fischer titration to quantify water content .

- Instrument Calibration : Standardize DSC or density meters with reference compounds (e.g., pure tert-butyl esters) .

Q. How can researchers address the low solubility of this compound in polar reaction media?

- Methodological Answer :

- Co-Solvent Systems : Use THF/water mixtures or DMSO to enhance solubility without compromising reactivity .

- Microwave-Assisted Synthesis : Increases dissolution rates by elevating temperature and pressure .

- Derivatization : Convert the hydroxyl group to a more soluble moiety (e.g., acetate) temporarily .

Safety and Environmental Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.